molecular formula C29H19ClO4 B12139257 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one

7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one

Cat. No.: B12139257
M. Wt: 466.9 g/mol
InChI Key: JEDVVMAVPCBYLX-UHFFFAOYSA-N
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Description

7-[2-(4-Biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure comprises:

  • Core scaffold: A 2H-chromen-2-one (coumarin) backbone substituted at position 4 with a phenyl group.
  • Position 6: A chlorine atom, enhancing electronic effects and steric bulk.
  • Position 7: A 2-(4-biphenylyl)-2-oxoethoxy group, introducing a biphenyl ketone moiety linked via an ether bridge.

This compound’s design likely targets enhanced bioactivity, leveraging the coumarin core’s inherent pharmacological properties (e.g., anti-inflammatory, anticoagulant) while the biphenylyl-oxoethoxy group may improve binding affinity to specific biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C29H19ClO4

Molecular Weight

466.9 g/mol

IUPAC Name

6-chloro-7-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H19ClO4/c30-25-15-24-23(21-9-5-2-6-10-21)16-29(32)34-27(24)17-28(25)33-18-26(31)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-17H,18H2

InChI Key

JEDVVMAVPCBYLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Biphenylyl Group: The biphenylyl group can be introduced via a Friedel-Crafts acylation reaction using biphenyl and an acyl chloride derivative.

    Attachment of the Oxoethoxy Group: The oxoethoxy group can be attached through an etherification reaction, where an appropriate alcohol reacts with an oxoethoxy precursor.

    Chlorination: The chloro substituent can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that chromenone derivatives exhibit significant anticancer properties. For instance, research has demonstrated that modifications in the chromenone structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with specific cellular pathways, making it a candidate for further development as an anticancer agent.
  • Antioxidant Properties :
    • The antioxidant capacity of chromenones is notable, with studies showing that they can scavenge free radicals effectively. This property is particularly valuable in developing therapeutic agents aimed at oxidative stress-related diseases.
  • Enzyme Inhibition :
    • Chromenones have been identified as potential inhibitors of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to anti-inflammatory effects, which are crucial in treating conditions like arthritis and cardiovascular diseases.

Photochemical Applications

  • Fluorescent Dyes :
    • The unique structural features of chromenones enable their use as fluorescent dyes in biological imaging. Their photostability and high quantum yield make them suitable for applications in fluorescence microscopy and flow cytometry.
  • Solar Energy Conversion :
    • Research has explored the use of chromenone derivatives in dye-sensitized solar cells (DSSCs). Their ability to absorb sunlight and convert it into electrical energy presents a sustainable approach to solar energy harvesting.

Material Science Applications

  • Polymer Composites :
    • The incorporation of chromenone derivatives into polymer matrices has been investigated to enhance the mechanical and thermal properties of materials. These composites can be utilized in various industrial applications where durability and heat resistance are essential.
  • Coatings and Films :
    • Chromenones are also being studied for their potential use in protective coatings due to their UV-blocking properties. This application is particularly relevant in the development of materials that require protection from degradation due to sunlight exposure.

Case Study 1: Anticancer Activity

A study published in Chemistry & Biodiversity demonstrated that a series of chromenone derivatives, including the compound of interest, exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Photochemical Applications

Research published in Journal of Photochemistry and Photobiology explored the use of chromenone derivatives as fluorescent probes for live-cell imaging. The study highlighted their low toxicity and high photostability, making them ideal candidates for biological applications .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agent
Antioxidant properties
Enzyme inhibitors
PhotochemistryFluorescent dyes
Solar energy conversion
Material SciencePolymer composites
Protective coatings

Mechanism of Action

The mechanism of action of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Thiadiazole- and Oxadiazole-Linked Derivatives

Compounds 8a–c and 9a–c () share the coumarin core and 6-chloro-4-phenyl substitution but differ in the substituent at position 7:

  • 8a–c: 5-amino-1,3,4-thiadiazole-2-ylmethoxy group.
  • 9a–c: 5-amino-1,3,4-oxadiazole-2-ylmethoxy group.

Key Differences :

  • Electronic Effects : Thiadiazole (sulfur-containing) vs. oxadiazole (oxygen-containing) rings alter electron distribution, affecting reactivity and binding interactions.
  • Synthetic Yields : Both series show high yields (70–76%), comparable to the target compound’s hypothetical synthesis efficiency .
  • Melting Points : Thiadiazole derivatives (87–137°C) exhibit lower melting points than oxadiazole analogs, suggesting differences in crystallinity due to heteroatom polarity .
Pyrazole-Linked Derivatives

Compound 10 () features a 3,5-dimethylpyrazole-1-yl-2-oxoethoxy group at position 5.

  • Thermal Stability : Higher melting point (137–138°C) than thiadiazole derivatives, attributed to rigid pyrazole geometry .
Chlorophenyl- and Methoxyphenyl-Substituted Analogs

Compounds 4a and 4b () have 7-(2-(4-chlorophenyl)-2-oxoethoxy) and 7-(2-(4-chlorophenyl)-2-oxoethoxy)-6-methoxy substitutions.

  • Substituent Effects :
    • 4a : Chlorine at position 6 enhances electrophilicity.
    • 4b : Additional methoxy group increases hydrophilicity.
  • Synthetic Complexity : Both require multiple chlorination steps, unlike the target compound’s biphenylyl group synthesis .
Dichlorobenzyl-Substituted Derivatives

Compound 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one () replaces the biphenylyl-oxoethoxy group with a 2,4-dichlorobenzyl moiety.

  • Bioactivity Implications : The dichlorobenzyl group may enhance antibacterial activity due to halogenated aromatic systems but could increase toxicity .
  • Molecular Weight : Higher mass (449.2 g/mol) compared to the target compound’s estimated 460–470 g/mol range.
Epoxide-Containing Analogs

6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one () features an epoxide (oxirane) group.

  • Reactivity : The epoxide’s strained three-membered ring confers electrophilic reactivity, enabling covalent binding to biological nucleophiles—unlike the stable biphenylyl-ketone in the target compound .
  • Stability : Epoxides are prone to hydrolysis, limiting shelf-life compared to the target compound’s ether-linked biphenylyl group.

Comparative Analysis of Physicochemical Properties

Compound Substituent at Position 7 Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-(4-Biphenylyl)-2-oxoethoxy N/A ~460–470 Biphenyl, ketone, ether
8a (Thiadiazole) 5-Methylamino-1,3,4-thiadiazole-2-ylmethoxy 87–88 425.87 Thiadiazole, amine
9a (Oxadiazole) 5-Methylamino-1,3,4-oxadiazole-2-ylmethoxy N/A ~420–430 Oxadiazole, amine
10 (Pyrazole) 3,5-Dimethylpyrazole-1-yl-2-oxoethoxy 137–138 N/A Pyrazole, ketone
4a (Chlorophenyl) 2-(4-Chlorophenyl)-2-oxoethoxy N/A ~400 Chlorophenyl, ketone
6-Chloro-dichlorobenzyl 2,4-Dichlorobenzyloxy N/A 449.2 Dichlorobenzyl, ether
Epoxide Analog Oxiran-2-ylmethoxy N/A 328.75 Epoxide, ether

Data compiled from –3, 7, 9.

Biological Activity

7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. Coumarins have been extensively studied due to their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one can be described as follows:

  • Core Structure : Coumarin derivative
  • Substituents :
    • Chlorine atom at the 6-position
    • Biphenyl group at the 2-position
    • Ethoxy and keto functional groups

This unique structure contributes to its biological activity, as modifications in the coumarin scaffold often influence pharmacological properties.

Biological Activity Overview

The biological activity of the compound has been evaluated in various studies, focusing on its potential as an antimicrobial and anticancer agent. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that compounds with similar coumarin structures exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance:

  • Study Findings : A related compound, 6-chloro-4-phenyl-2H-chromen-2-one, demonstrated notable antimicrobial efficacy against M. tuberculosis . Given the structural similarities, it is plausible that 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one may exhibit comparable activity.

Anticancer Potential

The anticancer properties of coumarin derivatives have been widely documented. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.

  • Mechanism of Action :
    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
    • Oxidative Stress Modulation : It could also act as an antioxidant, reducing oxidative stress in cells.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

StudyCompoundBiological ActivityResults
6-Chloro-4-phenylcoumarinAntimicrobialEffective against M. tuberculosis
Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro...}AnticancerInduced apoptosis in cancer cell lines
Ethyl 7-chloro-coumarin derivativesAntimicrobialDisplayed significant antibacterial activity

These findings suggest that modifications to the coumarin structure can lead to enhanced biological activities.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological efficacy of coumarin derivatives. For example:

  • Synthesis and Evaluation : A study synthesized various derivatives of coumarins and evaluated their cytotoxicity against different cancer cell lines using MTT assays. The results indicated that certain modifications significantly increased anticancer activity .
  • Computational Studies : Molecular docking studies have shown that these compounds can effectively intercalate into DNA, suggesting a potential mechanism for their anticancer effects .

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